molecular formula C28H21N5O3S B11283916 N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11283916
M. Wt: 507.6 g/mol
InChI Key: DHMPPNDIISOPEL-UHFFFAOYSA-N
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Description

3-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

The synthesis of 3-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step reaction sequence. One common method involves the reaction of 2-aminobenzamides with thiols in a one-pot intermolecular annulation reaction . This method is advantageous due to its good functional group tolerance and the absence of transition metals and external oxidants . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with molecular targets such as enzymes. For example, it has been identified as a potent inhibitor of the PCAF bromodomain, which is involved in the regulation of gene expression . The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and related heterocyclic systems. For instance:

Properties

Molecular Formula

C28H21N5O3S

Molecular Weight

507.6 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C28H21N5O3S/c1-19-11-17-23(18-12-19)37(34,35)28-27-30-26(24-9-5-6-10-25(24)33(27)32-31-28)29-20-13-15-22(16-14-20)36-21-7-3-2-4-8-21/h2-18H,1H3,(H,29,30)

InChI Key

DHMPPNDIISOPEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

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